molecular formula C14H18N2O B15199116 3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol

3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol

Cat. No.: B15199116
M. Wt: 230.31 g/mol
InChI Key: IKWGZMUMTLEPBL-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol is an organic compound that features both an imidazole ring and an ethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and 1H-imidazole.

    Formation of Intermediate: The aldehyde group of 4-ethylbenzaldehyde reacts with the imidazole to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: 3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-one.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The phenyl group can interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol: Similar structure with a methyl group instead of an ethyl group.

    3-(4-Chlorophenyl)-1-(1H-imidazol-4-yl)propan-1-ol: Contains a chlorine atom on the phenyl ring.

    3-(4-Nitrophenyl)-1-(1H-imidazol-4-yl)propan-1-ol: Features a nitro group on the phenyl ring.

Uniqueness

3-(4-Ethylphenyl)-1-(1H-imidazol-4-yl)propan-1-ol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the imidazole ring and the ethyl-substituted phenyl group provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-(1H-imidazol-5-yl)propan-1-ol

InChI

InChI=1S/C14H18N2O/c1-2-11-3-5-12(6-4-11)7-8-14(17)13-9-15-10-16-13/h3-6,9-10,14,17H,2,7-8H2,1H3,(H,15,16)

InChI Key

IKWGZMUMTLEPBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CCC(C2=CN=CN2)O

Origin of Product

United States

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